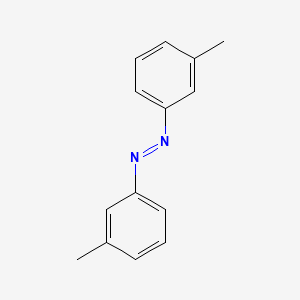

3,3'-Dimethylazobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(3-methylphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSZIXYLILUGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305668 | |

| Record name | 1,2-Bis(3-methylphenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-04-5, 26444-20-2, 51437-67-3 | |

| Record name | 1,2-Bis(3-methylphenyl)diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Azotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ar,ar'-Azotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m,m'-Azotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(3-methylphenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-azotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-Dimethylazobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3F73CHX9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to Azobenzenes and 3,3'-Dimethylazobenzene

An In-depth Technical Guide to 3,3'-Dimethylazobenzene

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 588-04-5), a symmetrically substituted aromatic azo compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of azobenzene derivatives. This document delves into the core physicochemical properties, detailed synthetic and analytical protocols, photochemical behavior, and potential applications, particularly focusing on the role of azobenzenes as photoswitchable scaffolds in medicinal chemistry.

Aromatic azo compounds, characterized by the R-N=N-R' functional group, are a cornerstone of modern chemistry. Their stability, straightforward synthesis, and unique photochemical properties make them invaluable in diverse fields.[1][2] The most notable feature of azobenzenes is their ability to undergo reversible E/Z (trans-cis) isomerization upon irradiation with light, positioning them as premier candidates for molecular switches.[3] This photoresponsive behavior allows for external control over molecular geometry and, consequently, biological activity, a concept that is being increasingly harnessed in pharmacology and materials science.[3][4]

Azobenzene derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-neurodegenerative properties.[1][2][5] Their utility as a versatile scaffold in medicinal chemistry stems from the ease with which their properties can be tuned through simple chemical substitutions on the aromatic rings.[1][2]

This guide focuses specifically on this compound, a derivative where a methyl group is substituted at the meta-position of each phenyl ring. We will explore its synthesis from readily available precursors, its comprehensive characterization using modern spectroscopic techniques, and its potential as a research tool and building block for more complex molecular systems.

Core Physicochemical and Spectroscopic Data

A summary of the key properties of this compound provides a foundational reference for laboratory work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 588-04-5 | [6][7][8] |

| Molecular Formula | C₁₄H₁₄N₂ | [7][9][10] |

| Molecular Weight | 210.28 g/mol | [7][9] |

| Appearance | Light yellow to brown powder/crystal | [6][11] |

| Melting Point | 51.0 to 54.0 °C | [6][8] |

| Boiling Point | 352.9 °C at 760 mmHg | [7] |

| Purity | >98.0% (GC) | [9] |

| Synonyms | m-Azotoluene, (E)-bis(3-methylphenyl)diazene | [7] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and methyl protons. The meta-substitution pattern leads to a distinct splitting pattern in the aromatic region.[12] |

| ¹³C NMR | Resonances for the methyl carbons and the unique aromatic carbons, including the carbon atoms attached to the azo group. |

| UV-Vis | Strong absorption band (π → π) in the UV region (~320-350 nm) and a weaker band (n → π) in the visible region (~440-450 nm) for the trans isomer.[13][14] |

| IR | Characteristic peaks for aromatic C-H stretching, C=C ring stretching, and the N=N azo group stretching. |

Synthesis and Purification

The synthesis of symmetrical azobenzenes can be achieved through several established methods, including the oxidative coupling of anilines or the reduction of nitroaromatics.[3][15] The reductive coupling of a nitroaromatic precursor using sodium dithionite (Na₂S₂O₄) is a particularly effective and mild method, avoiding the use of heavy metals and offering high chemoselectivity.[16][17]

Workflow for Synthesis of this compound

Sources

- 1. mdpi.com [mdpi.com]

- 2. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 6. 588-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3,3'-azotoluene | 588-04-5 [chemnet.com]

- 8. This compound | 588-04-5 [chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. calpaclab.com [calpaclab.com]

- 11. guidechem.com [guidechem.com]

- 12. This compound(588-04-5) 1H NMR [m.chemicalbook.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. ijmrpsjournal.com [ijmrpsjournal.com]

- 15. [PDF] Synthesis of azobenzenes: the coloured pieces of molecular materials. | Semantic Scholar [semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Reduction of Nitroarenes with Sodium Dithionite. (1997) | J. M. Khurana [scispace.com]

physicochemical properties of 3,3'-Dimethylazobenzene

An In-Depth Technical Guide to the Physicochemical Properties of 3,3'-Dimethylazobenzene

Foreword: The Azobenzene Scaffold in Modern Research

Azobenzene and its derivatives represent a cornerstone in the field of responsive chemical systems. Their defining characteristic—a reversible trans-cis isomerization of the central N=N double bond triggered by light and/or heat—positions them as elite molecular switches. This photochromic behavior allows for the dynamic control of molecular geometry, dipole moment, and crystal packing, which in turn modulates macroscopic properties. This compound, a symmetrically substituted derivative, serves as an important model compound for understanding how steric and electronic modifications to the phenyl rings influence the core photophysical behavior of the azobenzene scaffold.

This guide provides a comprehensive technical overview of the essential . It is designed for researchers, chemists, and materials scientists who seek to either employ this molecule in their work or to understand its fundamental characteristics as a basis for designing novel photoresponsive systems. The narrative moves from fundamental identity and characterization to practical methodologies for synthesis and purification, grounded in established scientific principles and field-proven insights.

Part 1: Molecular Identity and Core Physical Properties

This compound, also known as m-Azotoluene, is an aromatic azo compound. The methyl groups in the meta positions influence the molecule's conformational flexibility and electronic properties compared to the parent azobenzene.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 588-04-5 | [1][2] |

| Molecular Formula | C₁₄H₁₄N₂ | [1][3] |

| Molecular Weight | 210.28 g/mol | [2][3][4] |

| Synonyms | m-Azotoluene, 1,2-Di-m-tolyldiazene | [1][2] |

| Appearance | Light yellow to brown powder or crystals | [1][2][3] |

| Purity (Typical) | >98.0% (GC) |[2][3] |

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 51.0 to 54.0 °C | [1][2][5][6] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |[2][5][6] |

The molecular structure exists as two primary isomers, the thermodynamically stable trans (E) form and the metastable cis (Z) form. The trans isomer is nearly planar, while the cis isomer adopts a non-planar, globular shape due to steric hindrance between the phenyl rings.

Caption: trans and cis isomers of this compound.

Part 2: Spectroscopic and Structural Characterization

A multi-technique spectroscopic approach is essential for unambiguous identification and for probing the dynamic behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure and can distinguish between isomers. Due to the symmetry of the trans isomer, its ¹H and ¹³C NMR spectra are relatively simple.

-

¹H NMR: The spectrum of the trans isomer is expected to show a singlet for the two equivalent methyl groups and a set of multiplets in the aromatic region (7-8 ppm) corresponding to the four distinct aromatic protons on each ring.

-

¹³C NMR: The spectrum of the trans isomer should display seven distinct signals: one for the methyl carbons, four for the aromatic CH carbons, and two for the quaternary carbons (one attached to the azo group and one to the methyl group). Studies on related dimethylazobenzenes confirm that substituent effects on chemical shifts are a powerful probe for molecular conformation.[7][8]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the 0 ppm reference.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (¹H):

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C):

-

Set a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5 seconds) and a significantly higher number of scans (>1024) are required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups within the molecule. The vibrations of covalent bonds absorb IR radiation at specific frequencies, providing a molecular fingerprint.[9]

Table 3: Expected IR Absorption Bands for trans-3,3'-Dimethylazobenzene

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium | Confirms the presence of the aromatic rings.[10] |

| 2960-2850 | Methyl C-H Stretch | Medium | Confirms the presence of the methyl groups.[10] |

| ~1600, ~1500 | Aromatic C=C Stretch | Strong, Medium | Characteristic skeletal vibrations of the benzene rings.[10] |

| ~1450 | N=N Stretch | Weak to Medium | This band is often weak and can be difficult to assign definitively as it is not strongly IR-active in the symmetric trans isomer. |

| 810-690 | Aromatic C-H Bend (Out-of-Plane) | Strong | The pattern of these bands is diagnostic of the substitution pattern on the benzene ring (meta-disubstituted).[10][11] |

UV-Visible Spectroscopy and Photochromism

The photochromic nature of this compound is its most defining reactive property. This behavior is governed by distinct electronic transitions that are readily observed by UV-Vis spectroscopy.[12]

-

trans Isomer: Exhibits a strong, high-energy π→π* transition (typically around 320-350 nm) and a weak, lower-energy n→π* transition (around 440-450 nm). The n→π* transition is formally symmetry-forbidden, resulting in a low molar absorptivity (ε).

-

cis Isomer: The π→π* band is blue-shifted and has a lower intensity, while the n→π* transition becomes symmetry-allowed, leading to a significant increase in its intensity.[13]

This spectral separation allows for selective photo-switching. Irradiation at a wavelength within the π→π* band of the trans isomer (e.g., ~365 nm UV light) populates the cis state. Conversely, irradiating at a wavelength within the n→π* band of the cis isomer (e.g., ~450 nm visible light) promotes the reverse isomerization back to the trans state.[14][15] The cis isomer will also thermally revert to the more stable trans form in the dark.[12][16]

Caption: Photoisomerization and thermal relaxation cycle of azobenzene.

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or acetonitrile) with an absorbance maximum between 0.5 and 1.0 in a 1 cm path length quartz cuvette.

-

Initial Spectrum: Record the UV-Vis spectrum of the solution from 250 nm to 600 nm. This spectrum represents the predominantly trans isomer.

-

Photoisomerization (trans to cis): Irradiate the cuvette with a UV lamp (e.g., a 365 nm LED or filtered mercury lamp) for a set duration (e.g., 30 seconds).

-

Spectral Monitoring: Immediately after irradiation, record the UV-Vis spectrum again. Repeat steps 3 and 4 until no further spectral changes are observed, indicating the photostationary state (PSS) has been reached. Observe the decrease of the ~330 nm peak and the increase of the ~440 nm peak.

-

Back-Isomerization (cis to trans):

-

Photochemical: Irradiate the PSS solution with visible light (e.g., a 450 nm LED) and monitor the spectral changes as the initial trans spectrum is recovered.

-

Thermal: Keep the PSS solution in the dark at a constant temperature and record spectra at regular time intervals to monitor the thermal decay of the cis isomer back to the trans isomer. This data can be used to calculate the first-order rate constant and half-life of the thermal relaxation process.

-

Part 3: Synthesis, Purification, and Handling

Synthetic Strategy: Reductive Coupling

A robust and common method for synthesizing symmetrical azobenzenes is the reductive coupling of the corresponding nitroaromatic precursor. For this compound, this involves the reduction of 3-nitrotoluene.

Causality: This method is advantageous due to the commercial availability and low cost of 3-nitrotoluene. Reductive conditions can be finely tuned to favor the formation of the azo compound over the fully reduced amine. A procedure adapted from the synthesis of related azobenzene derivatives is presented.[17]

Caption: General workflow for the synthesis of this compound.

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 5-nitroisophthalic acid (as a model system for a nitroaromatic compound) and a solution of NaOH in water.[17] For this compound, one would start with 3-nitrotoluene and use a reducing agent like LiAlH₄ in THF or a glucose/NaOH mixture.

-

Reaction: Vigorously stir the mixture while controlling the temperature (e.g., 60 °C). Slowly add a solution of the reducing agent (e.g., D-glucose in water) to the slurry.[17]

-

Oxidation: After the reduction is complete, cool the mixture to room temperature. If necessary, bubble air through the solution to oxidize any hydrazo intermediate to the final azo compound.

-

Workup: Cool the reaction mixture in an ice bath. If a salt precipitates, filter it and wash with cold water.

-

Acidification & Isolation: Dissolve the resulting solid/crude product in water and acidify with HCl until the pH is ~1. The orange-colored this compound will precipitate.

-

Final Collection: Collect the solid product by filtration, wash thoroughly with distilled water to remove salts, and dry under vacuum.

Purification Protocol

The crude product typically requires purification to remove unreacted starting materials and side products. A two-step process of column chromatography followed by recrystallization is highly effective.[7][18]

-

Column Chromatography:

-

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). The nonpolar product will elute before more polar impurities.

-

Procedure:

-

Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica.

-

Load the dried material onto the top of the column.

-

Elute the column with a nonpolar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture, starting with a low polarity).

-

Collect the colored fractions containing the product and combine them.

-

Evaporate the solvent using a rotary evaporator.

-

-

-

Recrystallization:

-

Rationale: This step purifies the solid product based on differences in solubility at different temperatures. A suitable solvent will dissolve the compound when hot but not when cold, while impurities remain in solution.

-

Procedure:

-

Select a suitable solvent (e.g., ethanol or methanol) where the compound has high solubility at the boiling point and low solubility at room temperature or 0 °C.[7]

-

Dissolve the chromatography-purified solid in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals in a vacuum oven.

-

-

Solubility Profile

The solubility is dictated by the principle of "like dissolves like".[19] As a largely nonpolar, aromatic molecule, this compound exhibits poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.

Table 4: Predicted Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Highly Polar | Insoluble | The hydrophobic aromatic structure dominates. |

| Ethanol | Polar | Slightly Soluble | May have some solubility due to dispersion forces, especially when heated.[20] |

| Acetone | Polar Aprotic | Soluble | Good solvent for many organic compounds. |

| Toluene | Nonpolar | Soluble | Similar aromatic structure promotes dissolution. |

| Hexane | Nonpolar | Soluble | Favorable van der Waals interactions. |

| Dichloromethane | Polar Aprotic | Soluble | Effective at dissolving a wide range of organic molecules. |

Part 4: Reactivity and Potential Applications

The core reactivity of this compound is its isomerization. This property is the foundation for its use in various applications.

-

Molecular Switches: The significant change in geometry and dipole moment between the trans and cis isomers allows it to act as a light-controlled switch to modulate the properties of a larger system, such as the activity of an enzyme, the permeability of a membrane, or the conformation of a polymer.

-

Smart Materials: Incorporation into polymers or liquid crystals can create materials that change shape, color, or phase in response to light.

-

Biological Activity: While data on this compound is scarce, the azobenzene core is being explored for various biological functions. Some azo compounds exhibit antimicrobial activity, and their photo-switching capability offers a pathway to photopharmacology—the activation of a drug with light at a specific site.[21] However, it is critical to note that many azo compounds, particularly those that can be metabolized to aromatic amines, are investigated for potential mutagenicity, a crucial consideration in any drug development context.[22][23]

Conclusion

This compound is a classic photochromic molecule whose physicochemical properties are well-defined by its aromatic azo structure. Its robust synthesis, distinct spectroscopic signatures, and reversible photo-switching make it an excellent platform for fundamental research into photochemistry and a valuable building block for the creation of advanced photoresponsive materials. A thorough understanding of its characterization, synthesis, and handling, as outlined in this guide, is the first step toward unlocking its full potential in scientific and technological applications.

References

-

PubChem. (n.d.). 2,3'-Dimethylazobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3D: Using Solubility Data. Retrieved from [Link]

-

Byrne, C. J., & Happer, D. A. R. (1993). A ¹³C N.M.R. Study. Australian Journal of Chemistry, 46(6), 887-894. Retrieved from [Link]

-

Degawa, M., Shoji, Y., Masuko, K., & Hashimoto, Y. (1980). Mutagenicity of 3'-methyl-N,N-dimethyl-4-amino azobenzene metabolites and related compounds. Carcinogenesis, 1(2), 121-127. Retrieved from [Link]

-

Ocal, N., et al. (2014). Crystal structures of 3,3′-bis(hydroxydimethylsilanyl)azobenzene and 4,4′-bis(hydroxydimethylsilanyl)azobenzene. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1202. Retrieved from [Link]

-

Tamaoki, N., et al. (1991). Formation of Acyclic cis-Azobenzene without Light. Bulletin of the Chemical Society of Japan, 64(5), 1693-1695. Retrieved from [Link]

-

Mondal, T., & Padmanabhan, B. (2018). Kinetics of trans-cis isomerization in azobenzene dimers at an air-water interface. Chemical Physics Letters, 706, 19-24. Retrieved from [Link]

-

CSIRO Publishing. (1993). Coplanarity in 2,6-Dimethylazobenzenes: a ¹³C N.M.R. Study. Australian Journal of Chemistry, 46(6), 887-894. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dimethylazobenzene. Retrieved from [Link]

-

European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Experimental Synthesis and chemical analysis. Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)-3'-methylazobenzene. Retrieved from [Link]

-

SciSpace. (n.d.). Thermal cis-trans isomerization of azobenzene studied by path sampling and QM/MM stochastic dynamics. Retrieved from [Link]

-

ACS Publications. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

PubMed. (2018). Cis-to-Trans Isomerization of Azobenzene Derivatives Studied with Transition Path Sampling and Quantum Mechanical/Molecular Mechanical Molecular Dynamics. Journal of Chemical Theory and Computation, 14(4), 2193-2204. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]

-

Fifi, A. C., et al. (2022). Azobenzene as Antimicrobial Molecules. Molecules, 27(17), 5650. Retrieved from [Link]

-

PubMed. (2018). Biologically activatable azobenzene polymers targeted at drug delivery and imaging applications. Biomaterials, 185, 281-291. Retrieved from [Link]

-

Gribble, G. W. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(2), 26. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Utah Tech University. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Yang, S., et al. (2018). Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene derivatives. RSC Advances, 8(25), 13813-13821. Retrieved from [Link]

-

Carrera-Pacheco, S. E., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4381. Retrieved from [Link]

-

GE Healthcare. (n.d.). Three-step monoclonal antibody purification processes using modern chromatography media. Retrieved from [Link]

-

Martin, P. J., & Paterson, M. J. (2021). cis → trans photoisomerisation of azobenzene: a fresh theoretical look. Physical Chemistry Chemical Physics, 23(29), 15433-15443. Retrieved from [Link]

-

ResearchGate. (2018). Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole. Retrieved from [Link]

Sources

- 1. This compound | 588-04-5 [chemicalbook.com]

- 2. This compound | 588-04-5 | TCI AMERICA [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 588-04-5 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | 588-04-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. connectsci.au [connectsci.au]

- 8. connectsci.au [connectsci.au]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. scispace.com [scispace.com]

- 13. Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cis → trans photoisomerisation of azobenzene: a fresh theoretical look - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Cis-to- Trans Isomerization of Azobenzene Derivatives Studied with Transition Path Sampling and Quantum Mechanical/Molecular Mechanical Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. Solvent Miscibility Table [sigmaaldrich.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mutagenicity of 3'-methyl-N,N-dimethyl-4-amino azobenzene metabolites and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 4-(Dimethylamino)-3'-methylazobenzene - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 3,3'-Dimethylazobenzene from m-toluidine

An In-Depth Technical Guide to the Synthesis of 3,3'-Dimethylazobenzene from m-Toluidine

This guide provides a comprehensive overview and a detailed protocol for the synthesis of the symmetrical azo compound, this compound, utilizing m-toluidine as the sole aromatic precursor. The document is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering insights into the mechanistic underpinnings, procedural nuances, and critical safety considerations of the synthesis.

Introduction: The Significance of Azobenzenes

Azobenzenes are a class of organic compounds characterized by two aromatic rings linked by a nitrogen-nitrogen double bond (-N=N-).[1] This central azo bridge is the chromophore that imparts vibrant color to these molecules, leading to their extensive use as dyes and pigments.[2][3] Beyond their color, azobenzenes are renowned for their photochromism—the ability to undergo reversible isomerization between their stable trans and metastable cis forms upon irradiation with light of specific wavelengths.[4] This photoswitchable behavior makes them exemplary candidates for molecular switches in advanced applications such as targeted drug delivery, optical data storage, and molecular machines.[3]

The synthesis of symmetrical azobenzenes, like this compound, is typically achieved through a classic two-stage, one-pot process: the diazotization of a primary aromatic amine followed by an azo coupling reaction.[5] This guide will elucidate this efficient pathway, starting from the readily available m-toluidine.

Synthetic Strategy: A Two-Phase Approach

The proceeds via two fundamental and sequential reactions:

-

Diazotization: The primary amine group of m-toluidine is converted into a diazonium salt (-N≡N⁺) using nitrous acid (HNO₂). Nitrous acid is highly unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1][6]

-

Azo Coupling: The resulting m-tolyldiazonium cation, a weak electrophile, undergoes an electrophilic aromatic substitution reaction with a second, unreacted molecule of m-toluidine, which acts as the nucleophilic coupling component.[2][7] This reaction forms the characteristic azo linkage and yields the final product.

This strategy is particularly effective for symmetrical azobenzenes as the same precursor serves as both the diazonium component and the coupling partner.

Part 1: The Diazotization of m-Toluidine

Diazotization is the foundational step in which the amine functionality is transformed into the highly reactive diazonium group, an excellent leaving group (N₂).[8]

Reaction Mechanism

The process involves several distinct mechanistic steps, initiated by the formation of the true nitrosating agent, the nitrosonium ion (NO⁺).[8][9]

-

Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to produce nitrous acid. NaNO₂ + HCl → HNO₂ + NaCl

-

Formation of the Nitrosonium Ion: The nitrous acid is protonated by the excess strong acid, followed by the loss of a water molecule to generate the electrophilic nitrosonium ion.[10]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of m-toluidine attacks the nitrosonium ion, forming an N-nitrosamine.

-

Tautomerization and Dehydration: The N-nitrosamine undergoes proton transfers and tautomerization to form a diazohydroxide intermediate. Subsequent protonation of the hydroxyl group and elimination of water yields the stable m-tolyldiazonium cation.[8]

Caption: Mechanism for the conversion of m-toluidine to its diazonium salt.

Critical Experimental Parameters

-

Temperature Control: The diazotization reaction is highly exothermic, and the resulting diazonium salts are thermally unstable.[1][11] Maintaining the reaction temperature between 0–5 °C is crucial to prevent the decomposition of the diazonium salt, which would lead to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[12]

-

Stoichiometry: A stoichiometric amount of sodium nitrite should be used.[11][12] An excess can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion of the starting amine.

Part 2: The Azo Coupling Reaction

In this step, the newly formed m-tolyldiazonium salt acts as an electrophile and attacks a second molecule of electron-rich m-toluidine to form the azo compound.[2]

Reaction Mechanism

This reaction is a classic example of electrophilic aromatic substitution.[7]

-

Electrophilic Attack: The diazonium cation attacks the aromatic ring of a neutral m-toluidine molecule. The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The powerful activating effect of the amino group directs the incoming electrophile primarily to the para position (position 4), which is sterically accessible.

-

Deprotonation: A base (such as water or another amine molecule) removes a proton from the carbon atom at the site of attack, restoring the aromaticity of the ring and forming the final, neutral azo product.

The coupling of diazonium salts with aromatic amines is typically carried out in weakly acidic to neutral conditions (pH 4-7) to ensure a sufficient concentration of the free amine, which is the active nucleophile.[13]

Caption: Electrophilic aromatic substitution mechanism for azo coupling.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| m-Toluidine | 107.15 | 5.36 g | 0.05 | Toxic, handle with care.[14] |

| Conc. Hydrochloric Acid (~37%) | 36.46 | 12.5 mL | ~0.15 | Corrosive. |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.50 g | 0.051 | Oxidizer, toxic. |

| Deionized Water | 18.02 | 100 mL | - | - |

| Sodium Acetate Trihydrate | 136.08 | 15 g | 0.11 | For buffering. |

| Ethanol (95%) | 46.07 | As needed | - | For recrystallization. |

Step-by-Step Procedure

Part A: Diazotization

-

In a 250 mL beaker, combine m-toluidine (5.36 g) and deionized water (50 mL).

-

Slowly add concentrated hydrochloric acid (12.5 mL) to the mixture while stirring. The m-toluidine hydrochloride salt may precipitate.

-

Cool the mixture to 0–5 °C in an ice-water bath with continuous stirring.

-

In a separate 100 mL beaker, dissolve sodium nitrite (3.50 g) in deionized water (20 mL) and cool the solution in the ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred m-toluidine hydrochloride suspension over 15-20 minutes. Keep the temperature of the reaction mixture strictly below 5 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. The resulting pale yellow solution contains the m-tolyldiazonium chloride and is used immediately in the next step.

Part B: Azo Coupling and Product Isolation 7. In a 500 mL beaker, dissolve sodium acetate trihydrate (15 g) in deionized water (30 mL). Add this buffer solution to the cold diazonium salt solution from Part A. The sodium acetate raises the pH to facilitate the coupling reaction. 8. A reddish-brown solid should precipitate almost immediately. Allow the mixture to stand in the ice bath for 30 minutes, with occasional stirring, to ensure complete reaction. 9. Collect the crude product by vacuum filtration using a Buchner funnel. 10. Wash the filter cake with several portions of cold deionized water until the filtrate is colorless. 11. Press the solid as dry as possible on the funnel.

Part C: Purification 12. Purify the crude product by recrystallization from hot ethanol (95%). Dissolve the solid in a minimum amount of boiling ethanol, then allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. 13. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at low heat.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Property / Technique | Expected Result |

| Appearance | Orange-red crystalline solid |

| Melting Point | 54-56 °C |

| Molecular Formula | C₁₄H₁₄N₂[15] |

| Molecular Weight | 210.28 g/mol [15] |

| ¹H NMR (CDCl₃, δ) | ~7.0-7.4 ppm (m, 8H, Ar-H), ~2.4 ppm (s, 6H, -CH₃) |

| UV-Vis (Ethanol) | π-π* band (~350 nm), n-π* band (~450 nm)[4] |

Process Workflow and Logic

The entire synthesis can be visualized as a sequential flow from raw materials to the final purified product, with critical control points ensuring safety and yield.

Caption: Overall workflow from starting materials to the final purified product.

Safety and Hazard Management

Strict adherence to safety protocols is paramount during this synthesis.

-

m-Toluidine: Harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and may cause organ damage through prolonged exposure. Always handle in a fume hood wearing gloves, lab coat, and safety goggles.[14]

-

Diazonium Salts: Solid diazonium salts are shock-sensitive and can be violently explosive.[11][12] For this reason, they should never be isolated from the solution. Always keep the diazonium salt solution cold and use it immediately after preparation.[16]

-

Sodium Nitrite: A strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Use with extreme caution.[17]

-

General Precautions: Ensure the reaction is well-vented to avoid the buildup of nitrogen gas, which is evolved during any decomposition.[11][12] All personal protective equipment, including safety goggles, nitrile gloves, and a flame-resistant lab coat, must be worn at all times.[17]

Conclusion

The is a classic and reliable method that demonstrates fundamental principles of aromatic chemistry. By carefully controlling reaction parameters, particularly temperature during diazotization, and adhering to stringent safety protocols, researchers can efficiently produce this valuable photoswitchable compound. The protocol and insights provided herein serve as a robust guide for professionals engaged in the synthesis of azo compounds for research and development.

References

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.

- Wang, R., et al. (2019). Synthesis and photochromism of catechol-containing symmetrical azobenzene compounds. Journal of Materials Science.

- Sigma-Aldrich. (2025). Safety Data Sheet for m-Toluidine. Sigma-Aldrich. [Source: Sigma-Aldrich]

- ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.

- ResearchGate. (n.d.). Preparation of symmetrical azoxybenzenes.

- Szymański, W., et al. (2016). Direct and Versatile Synthesis of Red-Shifted Azobenzenes.

- Fisher Scientific. (n.d.).

- CAMEO Chemicals - NOAA. (n.d.). Diazonium Salts. [Source: CAMEO Chemicals - NOAA]

- Wikipedia. (n.d.). Azo coupling. [Source: Wikipedia]

- Khan Academy. (n.d.).

- Unacademy. (n.d.). Diazotization Reaction Mechanism. [Source: Unacademy]

- Barrett, S. L. (n.d.). Synthesis of Mixed Bis-Azobenzene for Photosurfactant Studies. Texas State University Digital Repository. [Source: TXST Digital Repository]

- Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews. [Source: RSC Publishing]

- LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Source: Chemistry LibreTexts]

- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Source: Master Organic Chemistry]

- ChemicalBook. (2023). This compound | 588-04-5. [Source: ChemicalBook]

- Organic Chemistry Portal. (n.d.). Diazotisation. [Source: Organic Chemistry Portal]

- Slideshare. (n.d.). Diazotisation and coupling reaction. [Source: Slideshare]

- Save My Exams. (2025). Azo Compounds. A Level Chemistry Revision Notes. [Source: Save My Exams]

- SK Chemistry. (2021). Diazotization reaction mechanism. YouTube. [Source: YouTube]

- Strem. (n.d.). This compound, min 98% (GC), 1 gram. [Source: Strem]

- Sigma-Aldrich. (n.d.). m-Toluidine for synthesis 108-44-1. [Source: Sigma-Aldrich]

- Schär, H. P., & Ghisalba, O. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. European Journal of Biochemistry. [Source: PubMed]

- Blakemore, W. M., et al. (n.d.). Characterization, purification, and analysis of solvent yellow 33 and solvent green 3 dyes. Journal of Chromatography. [Source: Scholarly Community Encyclopedia]

- Ito, S., et al. (2002). Purification and characterization of 3,3-dihydroxyazetidine from culture medium of Bacillus mesentericus and B. subtilis. Journal of Microbiological Methods. [Source: PubMed]

- White, P. J., & Coggins, J. R. (n.d.). The purification and characterization of 3-dehydroquinase from Streptomyces coelicolor. Biochemical Journal.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. digital.library.txst.edu [digital.library.txst.edu]

- 6. Diazotisation [organic-chemistry.org]

- 7. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diazotization Reaction Mechanism [unacademy.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m-Toluidine for synthesis 108-44-1 [sigmaaldrich.com]

- 15. calpaclab.com [calpaclab.com]

- 16. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the E-Z Photoisomerization Mechanism of 3,3'-Dimethylazobenzene

Abstract

This technical guide provides a comprehensive examination of the E-Z photoisomerization mechanism of 3,3'-dimethylazobenzene. While azobenzene and its derivatives have been extensively studied as molecular switches, specific symmetrically substituted analogues such as this compound present unique photophysical behaviors that warrant detailed investigation. This document synthesizes established principles of azobenzene photochemistry with theoretical and extrapolated data to offer insights into the mechanistic pathways, excited-state dynamics, and the influence of methyl substitution on the isomerization process. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-function relationships in tailored photoswitchable molecules.

Introduction: The Azobenzene Photoswitch

Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science due to their robust and reversible photoisomerization between two distinct geometric isomers: the thermodynamically stable E (trans) isomer and the metastable Z (cis) isomer.[1][2] This transformation, triggered by light, induces significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzenes ideal candidates for externally controlling biological processes and material properties.[1][2]

The core of azobenzene's functionality lies in the N=N double bond, which allows for isomerization upon absorption of photons of specific wavelengths. Typically, the E isomer exhibits a strong π→π* transition in the UV region and a weaker, symmetry-forbidden n→π* transition at longer wavelengths.[2] Irradiation into the π→π* band of the E-isomer typically leads to E→Z isomerization, while the reverse Z→E process can be induced by irradiating the n→π* band of the Z-isomer or through thermal relaxation.[1]

The Photoisomerization Mechanism: A Tale of Two Pathways

The photoisomerization of azobenzene from its ground state to the isomerized product proceeds through excited-state potential energy surfaces. Two primary mechanistic pathways have been proposed and extensively studied for the parent azobenzene: rotation and inversion .[1]

-

Rotation: This mechanism involves the twisting of the CNNC dihedral angle in the excited state, leading to a perpendicular geometry from which the molecule can decay to either the E or Z ground state.[1]

-

Inversion: This pathway proceeds through a planar or near-planar transition state where one of the nitrogen atoms becomes sp-hybridized, leading to a linearization of the CNN bond angle.[1]

For the parent azobenzene, computational and experimental evidence suggests that upon S2 (π→π) excitation, the molecule undergoes rapid internal conversion to the S1 (n→π) state.[3][4] The subsequent isomerization is believed to primarily follow a rotational pathway on the S1 potential energy surface.[1][3]

Influence of the 3,3'-Dimethyl Substitution

-

Electronic Effects: As electron-donating groups, the methyl substituents will have a modest effect on the energies of the π and π* orbitals. This is expected to cause a slight red-shift in the π→π* absorption band compared to the parent azobenzene.

-

Steric Effects: The steric hindrance introduced by the meta-methyl groups is less pronounced than that of ortho-substituents. Therefore, a significant deviation from the rotational isomerization pathway is not anticipated. However, the increased steric bulk may influence the lifetime of the excited state and the quantum yield of isomerization.

Photophysical Properties and Quantitative Data

Due to a lack of specific experimental data for this compound, the following table provides generally accepted values for the parent azobenzene in a common solvent like methanol. These values serve as a baseline for understanding the photophysical properties of azobenzene derivatives.

| Parameter | E-Azobenzene | Z-Azobenzene | Reference |

| λmax (π→π) | ~320 nm | ~280 nm | [2] |

| λmax (n→π) | ~440 nm | ~430 nm | [2] |

| Quantum Yield (ΦE→Z) | ~0.1-0.2 (at π→π) | - | [3][6][7] |

| Quantum Yield (ΦZ→E) | - | ~0.4-0.5 (at n→π) | [6][7][8] |

It is important to note that quantum yields are highly dependent on the excitation wavelength and the solvent environment.[3][6] For this compound, a slight red-shift in the λmax values is expected due to the electronic contribution of the methyl groups.

Mechanistic Pathways and Experimental Workflows

The study of the photoisomerization mechanism of this compound involves a combination of computational modeling and experimental verification.

Proposed Mechanistic Pathway

The following diagram illustrates the generally accepted photoisomerization pathway for azobenzene derivatives, which is presumed to be applicable to this compound.

Caption: Proposed photoisomerization pathway for this compound.

Experimental Workflow for Mechanistic Elucidation

A typical workflow to investigate the photoisomerization mechanism involves synthesis, characterization, and advanced spectroscopic techniques.

Caption: Experimental workflow for studying photoisomerization.

Experimental Protocols

Synthesis of this compound

While several methods exist for the synthesis of azobenzenes, a common route involves the reductive coupling of the corresponding nitroaromatic compound. A general procedure is outlined below.

Materials:

-

3-Nitrotoluene

-

Reducing agent (e.g., LiAlH4, Zn dust)

-

Anhydrous solvent (e.g., THF, ethanol)

-

Apparatus for inert atmosphere reaction (if using LiAlH4)

Procedure:

-

Dissolve 3-nitrotoluene in the appropriate anhydrous solvent under an inert atmosphere.

-

Carefully add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction carefully (e.g., with water or a saturated solution of sodium sulfate).

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Characterization by NMR Spectroscopy

NMR spectroscopy is crucial for confirming the structure of the synthesized this compound and for studying the isomerization process. The provided ¹H NMR spectrum for this compound can be used as a reference.[9]

Procedure for Photoisomerization Study by NMR:

-

Prepare a solution of pure E-3,3'-dimethylazobenzene in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Acquire a ¹H NMR spectrum of the E-isomer.

-

Irradiate the NMR tube with a UV lamp (e.g., 365 nm) for a set period to induce E→Z isomerization.

-

Acquire ¹H NMR spectra at various irradiation times to monitor the conversion to the Z-isomer and identify its characteristic signals.

-

To study the Z→E back-isomerization, the irradiated sample can be exposed to visible light or kept in the dark to monitor thermal relaxation.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to probe the excited-state dynamics of the photoisomerization process on ultrafast timescales.[10][11]

Experimental Setup:

-

Femtosecond laser system (e.g., Ti:sapphire laser) to generate pump and probe pulses.

-

Optical parametric amplifier (OPA) to tune the pump wavelength to the absorption maximum of E-3,3'-dimethylazobenzene.

-

White light continuum generation for the probe pulse.

-

Spectrometer and detector for measuring the change in absorbance of the probe as a function of time delay after the pump pulse.

Procedure:

-

Prepare a solution of E-3,3'-dimethylazobenzene in a suitable solvent in a cuvette.

-

Excite the sample with a pump pulse at a wavelength corresponding to the π→π* transition.

-

Measure the transient absorption spectra at various time delays between the pump and probe pulses.

-

Analyze the data to identify the lifetimes of the excited states and any intermediate species involved in the isomerization process.

Conclusion

The E-Z photoisomerization of this compound is a complex process governed by the interplay of electronic and steric factors. While direct experimental data for this specific molecule is limited, by drawing upon the extensive knowledge of azobenzene photochemistry and studies of related substituted derivatives, we can construct a robust model of its behavior. The methyl groups in the meta positions are expected to subtly modulate the photophysical properties without fundamentally altering the predominant rotational isomerization mechanism. Further dedicated experimental and computational studies on this compound are warranted to precisely quantify its quantum yields, excited-state lifetimes, and the energetic landscape of its isomerization pathways. Such knowledge will be invaluable for the rational design of advanced photoswitchable systems for applications in drug delivery, molecular machines, and smart materials.

References

-

GARCIA-AMORÓS, J., et al. (2014). Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects. The Journal of Physical Chemistry B, 118(49), 14372–14382. Available from: [Link]

-

Wang, H., & Wang, X. (2010). A semiclassical dynamics study of the photoisomerization of methyl-substituted azobenzene. Journal of Modern Optics, 57(14-15), 1361-1367. Available from: [Link]

-

Pinto, M. R., et al. (2021). Light-controlled reversible release of molecular cargo from a nanostructured soft material. Nanoscale, 13(1), 224-232. Available from: [Link]

-

GARCIA-AMORÓS, J., et al. (2024). Computational characterization of the DAD photoisomerization: Functionalization, protonation and solvation effects. ChemRxiv. Available from: [Link]

-

Schultz, T., et al. (2003). Mechanism and Dynamics of Azobenzene Photoisomerization. Journal of the American Chemical Society, 125(27), 8098–8099. Available from: [Link]

-

Perondi, L. G., et al. (2021). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A, 125(4), 1073–1083. Available from: [Link]

-

Irie, M., et al. (2015). Structure-Correlation NMR Spectroscopy for Macromolecules Using Repeated Bidirectional Photoisomerization of Azobenzene. Angewandte Chemie International Edition, 54(50), 15212–15216. Available from: [Link]

-

Kojima, Y., et al. (2019). UV−Vis, NMR, and Time-Resolved Spectroscopy Analysis of Photoisomerization Behavior of Three- and Six-Azobenzene-Bound Tris(bipyridine)cobalt Complexes. Inorganic Chemistry, 58(15), 9845–9855. Available from: [Link]

-

Chempur. (n.d.). 3, 3'-Dimethylazobenzene, min 98% (GC), 1 gram. Available from: [Link]

-

ResearchGate. (2014). Computational studies of the isomerization mechanism of azobenzene and its derivatives. Available from: [Link]

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Available from: [Link]

-

Yan, Y., et al. (2013). Photoisomerization Quantum Yield of Azobenzene-Modified DNA Depends on Local Sequence. Journal of the American Chemical Society, 135(22), 8382–8387. Available from: [Link]

-

Fischer, E. (2003). Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences, 2(5), 476-478. Available from: [Link]

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Available from: [Link]

-

ResearchGate. (n.d.). Quantum yield of photoisomerization of substituted ABs. Available from: [Link]

-

Harada, J., et al. (1991). Formation of Acyclic cis-Azobenzene without Light. Bulletin of the Chemical Society of Japan, 64(5), 1701-1703. Available from: [Link]

-

Angeli, C., et al. (2019). On the Computational Design of Azobenzene-Based Multi-State Photoswitches. Molecules, 24(18), 3292. Available from: [Link]

-

Thomas, J., et al. (2020). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 8(1), 189-197. Available from: [Link]

-

Schultz, T., et al. (2003). Mechanism and dynamics of azobenzene photoisomerization. Journal of the American Chemical Society, 125(27), 8098-8099. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). I. Transient Absorption Spectroscopy. Available from: [Link]

-

ResearchGate. (n.d.). Steady state photophysical characteristics of symmetrically substituted... Available from: [Link]

-

The Royal Society of Chemistry. (2013). Experimental Synthesis and chemical analysis Synthesis of 3,3',5,5'-azobenzene tetracarboxylic acid (TazbH4). Available from: [Link]

-

Edinburgh Instruments. (n.d.). What is Transient Absorption? Pump Probe Spectroscopy. Available from: [Link]

-

Wikipedia. (n.d.). Time-resolved spectroscopy. Available from: [Link]

-

Macmillan Group - Princeton University. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Available from: [Link]

-

ResearchGate. (n.d.). Structure-Correlation NMR Spectroscopy for Macromolecules Using Repeated Bidirectional Photoisomerization of Azobenzene. Available from: [Link]

-

ResearchGate. (n.d.). Transient absorption data for Ir3a and Ir3j in acetonitrile, pumping at... Available from: [Link]

-

PubMed Central. (2024). Interplay between Theory and Photophysical Characterization in Symmetric α-Substituted Thienyl BODIPY Molecule. Available from: [Link]

Sources

- 1. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 5. researchgate.net [researchgate.net]

- 6. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. iris.cnr.it [iris.cnr.it]

- 9. This compound(588-04-5) 1H NMR [m.chemicalbook.com]

- 10. edinst.com [edinst.com]

- 11. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

UV-Vis absorption spectrum of 3,3'-Dimethylazobenzene

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 3,3'-Dimethylazobenzene

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, a key photoswitchable molecule. We delve into the distinct spectral signatures of its trans and cis isomers, the dynamics of their light-induced interconversion, and the structural and environmental factors influencing these properties. This document synthesizes fundamental principles with practical, field-proven methodologies to serve as an essential resource for professionals leveraging the photochromic behavior of azobenzenes in their research and development endeavors.

Foundational Principles: this compound and UV-Vis Spectroscopy

This compound belongs to the azobenzene family, a class of compounds celebrated for their photochromic properties. The core of this behavior lies in the reversible isomerization of the central nitrogen-nitrogen double bond (N=N). This molecule can exist in two distinct forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The transition between these states can be precisely controlled by light, leading to significant changes in molecular geometry, dipole moment, and, consequently, their interaction with light.[1]

UV-Vis spectroscopy is the quintessential tool for probing these changes. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy molecular orbitals to higher-energy ones. For azobenzenes, two electronic transitions are of paramount importance:

-

π → π* Transition: An intense absorption band, typically in the UV region, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

-

n → π* Transition: A weaker, symmetry-forbidden absorption band, found at longer wavelengths (often in the visible region), resulting from the promotion of an electron from a non-bonding (n) orbital on a nitrogen atom to a π* antibonding orbital.

The introduction of methyl groups at the meta (3 and 3') positions of the phenyl rings subtly modulates the electronic landscape of the azobenzene chromophore through inductive effects, influencing the precise wavelengths and intensities of these characteristic absorptions.[2]

Spectral Signatures of the trans and cis Isomers

The UV-Vis spectrum of a this compound solution is a composite of the spectra of its two isomers. The relative contribution of each depends on the irradiation conditions.

The Ground State: trans-3,3'-Dimethylazobenzene

In the absence of UV light, the molecule predominantly exists as the planar and more stable trans isomer. Its spectrum is defined by:

-

A strong π → π* band , typically observed around 320-340 nm . This transition is symmetry-allowed, resulting in a high molar extinction coefficient (ε).

-

A weak n → π* band , located at approximately 430-440 nm . The low intensity of this band is a direct consequence of its symmetry-forbidden nature in the C₂ₕ point group of the trans isomer.

The Photo-Excited State: cis-3,3'-Dimethylazobenzene

Irradiation with UV light, tuned to the π → π* absorption band (~365 nm), triggers an efficient conversion to the non-planar, metastable cis isomer.[3] This isomerization event dramatically alters the absorption profile:

-

The intensity of the π → π* band decreases significantly .

-

The intensity of the n → π* band increases markedly . This is because the C₂ᵥ symmetry of the cis isomer relaxes the selection rules, making this transition more probable.

This reversible spectral transformation is the cornerstone of azobenzene's utility as a molecular switch. The cis isomer can be converted back to the trans form either by irradiation with visible light corresponding to its n → π* band or through thermal relaxation in the dark.[1]

Quantitative Spectral Data Summary

The following table summarizes the characteristic absorption data for this compound, extrapolated from data on closely related azobenzene derivatives. The exact values can vary with the solvent environment.

| Isomer | Transition | Approximate λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Key Characteristics |

| trans | π → π | ~330 | High (~15,000 - 25,000) | Dominant band in the dark-adapted state |

| trans | n → π | ~435 | Low (~400 - 600) | Weak, symmetry-forbidden band |

| cis | π → π | ~280 | Moderate (~5,000 - 8,000) | Blue-shifted and weaker than trans |

| cis | n → π | ~430 | Moderate (~1,500 - 2,500) | Intensified, symmetry-allowed band |

Experimental Protocol: Characterization of Photoswitching

This section outlines a robust, self-validating protocol for acquiring the UV-Vis spectra of this compound and monitoring its photoisomerization. The causality behind each step is explained to ensure methodological integrity.

Materials and Instrumentation

-

This compound (>98% purity)[4]

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or hexane)

-

Calibrated UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

UV light source with a narrow bandpass filter (e.g., 365 nm LED or filtered mercury lamp)[5]

-

Visible light source (e.g., >420 nm LED or filtered white light lamp)

-

Volumetric glassware for accurate solution preparation

Step-by-Step Methodology

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM). From this, prepare a dilute working solution (e.g., 10-20 µM).

-

Causality: The concentration is chosen to ensure the maximum absorbance remains within the linear dynamic range of the spectrophotometer (typically < 1.5 a.u.) to adhere to the Beer-Lambert law.[6]

-

-

Baseline Spectrum (Dark-Adapted State):

-

Fill a cuvette with the working solution and allow it to equilibrate in the dark for several hours or gently warm it to ensure complete relaxation to the trans isomer.

-

Record the UV-Vis spectrum from 250 nm to 600 nm, using a cuvette filled with the pure solvent as a reference. This spectrum represents the "pure" trans form.

-

-

trans → cis Isomerization:

-

Place the sample cuvette in a controlled position and irradiate it with the 365 nm UV source.

-

Record spectra at timed intervals (e.g., every 10-30 seconds) until no further spectral changes are observed. This final state is known as the photostationary state (PSS), a dynamic equilibrium of the two isomers under that specific wavelength.[7]

-

-

cis → trans Back-Isomerization:

-

Take the PSS sample from the previous step and irradiate it with the visible light source (>420 nm).

-

Again, record spectra at timed intervals until the spectrum returns to its original baseline state, confirming the reversibility of the process.

-

Trustworthiness & Self-Validation

This protocol is inherently self-validating. During the isomerization process, the spectra should exhibit one or more isosbestic points —wavelengths where the absorbance remains constant. The presence of sharp isosbestic points is a strong indicator of a clean conversion between two and only two interconverting species (trans and cis isomers). The ability to fully recover the initial trans spectrum after a full cycle of UV and visible light irradiation confirms the photostability of the compound and the integrity of the experiment.[8]

Visualization of Key Processes

Photoisomerization Pathway

The following diagram illustrates the light-controlled equilibrium between the two isomeric states.

Caption: Reversible photoisomerization of this compound.

Experimental Workflow Diagram

This diagram outlines the logical flow of the experimental protocol described above.

Caption: Step-by-step workflow for the UV-Vis analysis of photoswitching.

References

-

Azobenzene photoisomerization: A comprehensive overview of the mechanism and applic

- Source: Annual Review of Physical Chemistry

-

URL: [Link]

-

Monitoring cis-to-trans isomerization of azobenzene using Brillouin microscopy.

- Source: arXiv

-

URL: [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Explains fundamental principles).

- Source: Shimadzu

-

URL: [Link]

-

UV-vis spectra of AZO A: (a)

- Source: ResearchG

-

URL: [Link]

-

4,4'-Dimethylazobenzene as a chemical actinometer.

- Source: Photochemical & Photobiological Sciences

-

URL: [Link]

- This compound Product Inform

-

The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. (Defines absorption cross-section and quantum yield).

- Source: Max-Planck Institute for Chemistry

-

URL: [Link]

-

The absorption spectrum of cis-azobenzene. (Details methods for determining pure isomer spectra).

- Source: Photochemical & Photobiological Sciences

-

URL: [Link]

Sources

- 1. arxiv.org [arxiv.org]

- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 588-04-5 | TCI AMERICA [tcichemicals.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest [uv-vis-spectral-atlas-mainz.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3,3'-Dimethylazobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 3,3'-dimethylazobenzene, a fascinating derivative of the archetypal molecular switch, azobenzene. We will delve into its molecular architecture, conformational dynamics, synthesis, and spectroscopic properties. This document is intended to serve as a valuable resource for researchers exploring its potential in photoswitchable materials, molecular machines, and targeted therapeutic agents.

Introduction: The Allure of the Azo Switch

Azobenzene and its derivatives are a cornerstone of photochemistry, renowned for their reversible E/Z (or trans/cis) isomerization upon light irradiation. This seemingly simple molecular transformation belies a wealth of potential applications, from optical data storage to the photodynamic control of biological systems. The core of this functionality lies in the distinct geometric and electronic properties of the E and Z isomers. The thermodynamically more stable E-isomer possesses a planar structure, while the metastable Z-isomer adopts a bent, non-planar conformation. This light-induced change in molecular shape can be harnessed to modulate the properties of a material or the activity of a drug.

This compound, with methyl groups positioned on the meta-positions of its phenyl rings, presents a unique case study. The electronic and steric influence of these substituents can subtly tune the molecule's photophysical and thermal isomerization properties, making it a compelling candidate for specialized applications.

Molecular Structure and Conformation

The defining feature of this compound is its central azo bridge (-N=N-) connecting two 3-methylphenyl rings. The molecule exists as two primary conformers: the thermodynamically stable E-isomer and the metastable Z-isomer.

The (E)-Isomer: A Planar and Stable State

The (E)-3,3'-dimethylazobenzene isomer adopts a predominantly planar conformation, which maximizes π-conjugation across the entire molecule. X-ray crystallographic studies have provided precise insights into its molecular geometry.

Table 1: Key Geometric Parameters of (E)-3,3'-Dimethylazobenzene

| Parameter | Value | Reference |

| N=N bond length | ~1.25 Å | [1] |

| C-N bond length | ~1.43 Å | [1] |

| C-N=N bond angle | ~113° | [1] |

| Phenyl ring torsion angle | ~5° | [1] |

Note: These values are approximate and can vary slightly depending on the crystal packing forces and the specific refinement of the crystallographic data.

The near-planarity of the (E)-isomer is crucial for its electronic properties, leading to a strong π-π* absorption band in the ultraviolet region of the electromagnetic spectrum.

The (Z)-Isomer: A Bent and Metastable State

Upon irradiation with UV light, (E)-3,3'-dimethylazobenzene undergoes isomerization to the (Z)-isomer. This conformer is characterized by a significant deviation from planarity, with the phenyl rings twisted out of the plane of the azo bridge. This structural change disrupts the extensive π-conjugation, resulting in distinct spectroscopic signatures. The (Z)-isomer is less stable than the (E)-isomer and will thermally relax back to the (E)-form over time.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reductive coupling of 3-nitrotoluene. Various reducing agents can be employed for this transformation.

Experimental Protocol: Synthesis via Reductive Coupling

Disclaimer: This is a generalized protocol based on common methods for azobenzene synthesis. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Materials:

-

3-Nitrotoluene

-

Reducing agent (e.g., Zinc dust, Sodium borohydride with a catalyst)

-

Solvent (e.g., Ethanol, Tetrahydrofuran)

-

Acid or Base for pH adjustment (depending on the chosen reducing agent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-nitrotoluene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reducing Agent: Slowly add the reducing agent to the solution. The reaction may be exothermic, so controlled addition and cooling might be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the 3-nitrotoluene spot and the appearance of a new, colored spot corresponding to this compound indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, quench the reaction mixture carefully. The work-up procedure will depend on the reducing agent used and may involve filtration, extraction with an organic solvent, and washing with brine.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure (E)-3,3'-dimethylazobenzene.

-